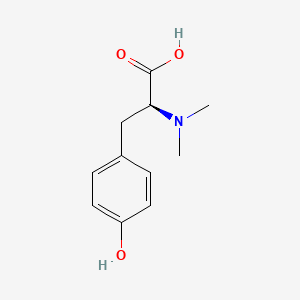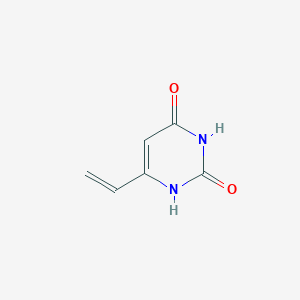
3-Acetamido-3-(3-chlorophenyl)propanoic acid
Overview
Description
“3-Acetamido-3-(3-chlorophenyl)propanoic acid” is a specialty chemical . It is also known as “(S)-2-Acetamido-3-(4-chlorophenyl)propanoic acid” with a CAS Number of 55478-55-2 . It is stored in a sealed, dry environment at room temperature .
Molecular Structure Analysis
The molecular structure of “3-Acetamido-3-(3-chlorophenyl)propanoic acid” can be represented by the formula C11H12ClNO3 . High-quality images of its 3-dimensional molecular structures, molecular surfaces, and molecular orbitals have been generated based on quantum chemical computations .Physical And Chemical Properties Analysis
The physical and chemical properties of “3-Acetamido-3-(3-chlorophenyl)propanoic acid” include a molecular weight of 241.67 , a density of 1.3±0.1 g/cm3 , and a boiling point of 306.6±17.0 °C at 760 mmHg . It appears as a solid at room temperature .Scientific Research Applications
Insect Growth Regulation : Devi and Awasthi (2022) synthesized and studied a compound structurally similar to 3-Acetamido-3-(3-chlorophenyl)propanoic acid, named Ethyl 3-(2-(4-chlorophenoxy)acetamido)propanoate, for its potential as an insect growth regulator. The compound was tested against the fifth instar of Galleria mellonella and compared with pyriproxyfen, a commercial insect growth regulator. The study used computational and structural parameters, including molecular geometry, vibrational frequencies, and ligand-receptor interactions, to understand its effectiveness (Devi & Awasthi, 2022).
Synthesis and Structural Analysis : Another study by Kao (1956) explored the synthesis of compounds structurally related to chloramphenicol, which include derivatives of 3-Acetamido-3-(3-chlorophenyl)propanoic acid. The study aimed to investigate the relationship between biological action and chemical constitution of antibiotics (Kao, 1956).
Ligand-Protein Interactions : Mary et al. (2020) studied several compounds, including N -(3-Chlorophenyl)-2-[6-(2-fluorobenzoyl)-2-benzothiazolinone-3-yl]acetamide, for their vibrational spectra, electronic properties, and ligand-protein interactions. The research also analyzed their potential as photosensitizers in dye-sensitized solar cells, highlighting their light harvesting efficiency and photovoltaic efficiency (Mary et al., 2020).
Polythiophenes and DNA Binding : Carreon et al. (2014) synthesized a water-soluble cationic polythiophene derivative, which included a structure analogous to 3-Acetamido-3-(3-chlorophenyl)propanoic acid. This polymer demonstrated potential as a theranostic gene delivery vehicle due to its ability to bind DNA (Carreon et al., 2014).
Antibacterial Agents Synthesis : Desai et al. (2008) synthesized various acetamide analogs, including 2-(4-chlorophenyl)-N-(4-oxo-2-aryl(1,3 thiazolidin-3-yl))acetamides, and evaluated their antibacterial activity. The study also conducted quantitative structure-activity relationship (QSAR) studies to understand the impact of structural and physicochemical parameters on antibacterial efficacy (Desai et al., 2008).
Safety and Hazards
Future Directions
While specific future directions for “3-Acetamido-3-(3-chlorophenyl)propanoic acid” are not mentioned in the available literature, the compound’s unique structure and properties suggest potential for further scientific research and development . It could be explored in various fields such as pharmaceuticals, specialty chemicals, and more .
properties
IUPAC Name |
3-acetamido-3-(3-chlorophenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO3/c1-7(14)13-10(6-11(15)16)8-3-2-4-9(12)5-8/h2-5,10H,6H2,1H3,(H,13,14)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBAVOCOOEULXTJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CC(=O)O)C1=CC(=CC=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30661385 | |
| Record name | 3-Acetamido-3-(3-chlorophenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30661385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Acetamido-3-(3-chlorophenyl)propanoic acid | |
CAS RN |
886363-77-5 | |
| Record name | 3-Acetamido-3-(3-chlorophenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30661385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![3,5-Dichlorobenzyl 4-(4-((2-oxo-2,3-dihydrobenzo[d]oxazol-6-yl)carbamoyl)thiazol-2-yl)piperazine-1-carboxylate](/img/structure/B1461710.png)


